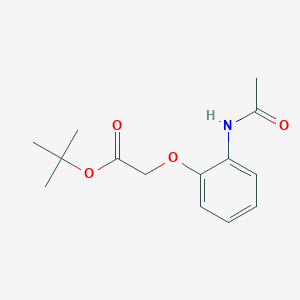
Tert-butyl 2-(2-acetamidophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl2-(2-acetamidophenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetamido group, and a phenoxy group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(2-acetamidophenoxy)acetate typically involves the esterification of 2-(2-acetamidophenoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of tert-butyl2-(2-acetamidophenoxy)acetate can be carried out using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as sulfonic acid resins, can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-(2-acetamidophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2-acetamidophenoxy)acetic acid and tert-butyl alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 2-(2-acetamidophenoxy)acetic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenoxy group.
Scientific Research Applications
Tert-butyl2-(2-acetamidophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester bonds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl2-(2-acetamidophenoxy)acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active acetamidophenoxy moiety. This moiety can then interact with specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: A simpler ester with similar solvent properties but lacking the acetamido and phenoxy groups.
2-(2-Acetamidophenoxy)acetic acid: The hydrolysis product of tert-butyl2-(2-acetamidophenoxy)acetate.
Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetic acid backbones but different substituents.
Uniqueness
Tert-butyl2-(2-acetamidophenoxy)acetate is unique due to the combination of its tert-butyl, acetamido, and phenoxy groups, which confer specific chemical and biological properties. This combination makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl 2-(2-acetamidophenoxy)acetate |
InChI |
InChI=1S/C14H19NO4/c1-10(16)15-11-7-5-6-8-12(11)18-9-13(17)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,16) |
InChI Key |
JOTZPSPBEYFYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















